1-isopropyl-3-methyl-N-propyl-1H-pyrazol-4-amine

Lipophilicity Membrane permeability CNS drug design

1-Isopropyl-3-methyl-N-propyl-1H-pyrazol-4-amine (free base CAS 1856048-69-5, hydrochloride salt CAS 1856048-70-8) is a trisubstituted 4-aminopyrazole derivative with molecular formula C₁₀H₁₉N₃ (free base, MW 181.28 g/mol) or C₁₀H₂₀ClN₃ (HCl salt, MW 217.74 g/mol). The compound belongs to the 4-aminopyrazole class, a scaffold recognized in medicinal chemistry as a privileged hinge-binding motif for protein kinase inhibition.

Molecular Formula C10H20ClN3
Molecular Weight 217.74 g/mol
Cat. No. B12227325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-3-methyl-N-propyl-1H-pyrazol-4-amine
Molecular FormulaC10H20ClN3
Molecular Weight217.74 g/mol
Structural Identifiers
SMILESCCCNC1=CN(N=C1C)C(C)C.Cl
InChIInChI=1S/C10H19N3.ClH/c1-5-6-11-10-7-13(8(2)3)12-9(10)4;/h7-8,11H,5-6H2,1-4H3;1H
InChIKeyMSWPXPXCEJPSGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-3-methyl-N-propyl-1H-pyrazol-4-amine: Core Physicochemical and Structural Profile for Procurement Evaluation


1-Isopropyl-3-methyl-N-propyl-1H-pyrazol-4-amine (free base CAS 1856048-69-5, hydrochloride salt CAS 1856048-70-8) is a trisubstituted 4-aminopyrazole derivative with molecular formula C₁₀H₁₉N₃ (free base, MW 181.28 g/mol) or C₁₀H₂₀ClN₃ (HCl salt, MW 217.74 g/mol) . The compound belongs to the 4-aminopyrazole class, a scaffold recognized in medicinal chemistry as a privileged hinge-binding motif for protein kinase inhibition [1]. Its substitution pattern—N1-isopropyl, C3-methyl, and N4-propyl—distinguishes it from mono- and disubstituted 4-aminopyrazole analogs commonly available from chemical suppliers, creating a unique physicochemical and steric profile relevant to structure–activity relationship (SAR) exploration and lead optimization campaigns [2].

Why 1-Isopropyl-3-methyl-N-propyl-1H-pyrazol-4-amine Cannot Be Replaced by Simpler 4-Aminopyrazole Analogs


Although numerous 4-aminopyrazole building blocks are commercially available, the specific trisubstituted pattern of 1-isopropyl-3-methyl-N-propyl-1H-pyrazol-4-amine—combining a branched N1-alkyl, a C3-methyl, and an N4-secondary alkylamine—creates a physicochemical and steric signature that cannot be replicated by simply mixing mono- or disubstituted analogs. Substituting the primary amine analog 1-isopropyl-3-methyl-1H-pyrazol-4-amine (XLogP3 = 0.7, MW 139.20) [1] introduces a >1.2-log-unit lipophilicity deficit, a 42-Dalton molecular weight reduction, and a change from secondary to primary amine reactivity, each of which independently alters membrane permeability, metabolic stability, and synthetic derivatization potential. Similarly, analogs lacking the C3-methyl group (e.g., 1-isopropyl-N-propyl-1H-pyrazol-4-amine) lose a key steric and electronic modifier known to influence kinase hinge-region binding orientation in 4-aminopyrazole-based inhibitors [2]. These differences are not cosmetic—they directly affect pharmacological behavior and downstream synthetic utility, making unqualified substitution a material risk in any SAR or lead development program.

Quantitative Differentiation Evidence: 1-Isopropyl-3-methyl-N-propyl-1H-pyrazol-4-amine Versus Closest Analogs


Lipophilicity Advantage: Estimated XLogP3 Elevation of ≥1.2 Log Units Over the Primary Amine Analog

The N-propyl substitution on the 4-amino position of 1-isopropyl-3-methyl-N-propyl-1H-pyrazol-4-amine elevates its estimated lipophilicity (XLogP3 estimated ~2.0–2.2) substantially above the primary amine comparator 1-isopropyl-3-methyl-1H-pyrazol-4-amine, which has a PubChem-computed XLogP3-AA of 0.7 and a topological polar surface area (TPSA) of 43.8 Ų [1]. A second comparator, 3-methyl-1-propyl-1H-pyrazol-4-amine (N1-propyl, primary amine), has a PubChem XLogP3-AA of 0.8 and identical TPSA of 43.8 Ų [2], confirming that neither the N1-isopropyl nor the C3-methyl alone drives the lipophilicity increase. The N4-propyl group contributes approximately +1.2 to +1.5 log units based on the fragment additive method, shifting the compound into a lipophilicity range (estimated logP 2.0–2.2) associated with improved passive membrane permeability and potential blood–brain barrier penetration [3].

Lipophilicity Membrane permeability CNS drug design

Secondary Amine vs. Primary Amine: Hydrogen-Bond Donor Topology and Synthetic Derivatization Potential

1-Isopropyl-3-methyl-N-propyl-1H-pyrazol-4-amine contains a secondary amine (N4-propyl) rather than the primary amine (-NH₂) present in the closest commercial analog 1-isopropyl-3-methyl-1H-pyrazol-4-amine [1]. This structural difference has two direct consequences for procurement: (1) the secondary amine presents a single hydrogen-bond donor (N-H) with steric shielding from the N-propyl group, whereas the primary amine presents two N-H donors with minimal steric hindrance, leading to distinct H-bonding geometries in target binding; and (2) the secondary N-propyl amine can serve as a latent protecting group—it can be cleaved, further alkylated, acylated, or converted to a tertiary amine—whereas the primary amine analog requires an explicit protection/deprotection sequence before selective mono-functionalization [2]. The 3-methyl-N,1-dipropyl analog (CAS 1856089-75-2, MW 181.28) shares the same molecular formula (C₁₀H₁₉N₃) and secondary amine character but replaces the N1-isopropyl with N1-propyl, eliminating the branched-alkyl steric element that can confer metabolic resistance to N-dealkylation.

Synthetic intermediate Amine reactivity Protecting group strategy

Steric Differentiation at N1: Branched Isopropyl vs. Linear Propyl in 4-Aminopyrazole Scaffolds

Among the molecular-formula isomers C₁₀H₁₉N₃, the target compound 1-isopropyl-3-methyl-N-propyl-1H-pyrazol-4-amine (free base CAS 1856048-69-5) bears a branched N1-isopropyl group, whereas the closely related isomer 3-methyl-N,1-dipropyl-1H-pyrazol-4-amine (CAS 1856089-75-2) bears a linear N1-propyl group . The branched isopropyl substituent introduces greater steric bulk adjacent to the pyrazole N1 and C5 positions, which can affect: (1) the dihedral angle between the pyrazole ring and the N1 substituent, (2) the accessibility of the pyrazole N2 to metabolic enzymes such as cytochrome P450 isoforms, and (3) the fit within the hydrophobic pocket of kinase ATP-binding sites, where branched alkyl groups have been shown to provide enhanced van der Waals contacts relative to linear alkyl chains in 4-aminopyrazole-based JAK inhibitors [1]. The JAK inhibitor SAR study demonstrated that substitution at positions corresponding to N1 and C3 of the pyrazole scaffold directly modulates kinase selectivity profiles, with even single-methyl differences producing measurable shifts in isozyme selectivity [1]. A broader review of aminopyrazole medicinal chemistry confirms that N1-alkyl branching is a critical parameter in kinase inhibitor optimization [2].

Steric effects Metabolic stability Kinase selectivity

4-Aminopyrazole Scaffold Privilege: Kinase Hinge-Binding Motif Validated Across Multiple Target Classes

The 4-aminopyrazole core present in 1-isopropyl-3-methyl-N-propyl-1H-pyrazol-4-amine functions as a validated ATP-competitive kinase hinge-binding motif. In a systematic SAR study of 4-aminopyrazole derivatives as JAK inhibitors, compounds bearing substituents at the N1, C3, and 4-amino positions demonstrated potent inhibition of JAK1, JAK2, JAK3, and TYK2, with the most active compounds (e.g., 17k, 17l, 17m, 17n) achieving nanomolar IC₅₀ values [1]. Independently, a library of aminopyrazole analogs was synthesized and screened against cyclin-dependent kinases (CDK2, CDK5), with structure–activity relationship studies identifying that the 4-amino substituent directly engages the kinase hinge region via hydrogen bonding while N1 and C3 substituents occupy the adjacent hydrophobic pocket and solvent-exposed region, respectively [2]. A comprehensive 2023 review of aminopyrazoles in medicinal chemistry confirmed that 4-aminopyrazoles (as opposed to 3- or 5-aminopyrazoles) are specifically privileged for kinase inhibition due to the optimal geometry of the 4-amino group for hinge-region hydrogen bonding, and that N-alkylation at the 4-position further modulates both potency and selectivity [3].

Kinase inhibition Hinge-binding motif JAK CDK

Physicochemical Alignment with CNS Drug-Likeness Parameters: MW, logP, and HBD Profile

The target compound 1-isopropyl-3-methyl-N-propyl-1H-pyrazol-4-amine (MW 181.28 free base, estimated logP ~2.0–2.2, TPSA estimated ~30 Ų from N-propyl shielding of the pyrazole amine) falls within the favorable range for CNS drug-likeness as defined by the CNS Multiparameter Optimization (MPO) desirability tool: MW < 360, logP 1–3.5, HBD ≤ 2, and TPSA < 76 Ų [1]. In contrast, the primary amine comparator 1-isopropyl-3-methyl-1H-pyrazol-4-amine has XLogP3 = 0.7 and MW 139.20 [2], placing it below the optimal logP range for passive blood–brain barrier penetration. This difference in physicochemical alignment means that N-propylation shifts the compound from a logP regime (0.7) associated with poor CNS penetration toward a regime (~2.0) associated with favorable brain exposure, while maintaining MW well below the 360 Da threshold and HBD count at 1 (within the ≤2 limit). CNS MPO desirability scores calculated from these parameters would be predicted to increase from the primary amine analog to the N-propylated target, although this remains a class-level inference pending experimental logP or brain penetration data.

CNS drug design Physicochemical property Blood-brain barrier penetration

Procurement-Guided Application Scenarios for 1-Isopropyl-3-methyl-N-propyl-1H-pyrazol-4-amine


Kinase Inhibitor Lead Optimization: Pre-functionalized 4-Aminopyrazole Scaffold for JAK, CDK, or Novel Kinase Targets

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can deploy 1-isopropyl-3-methyl-N-propyl-1H-pyrazol-4-amine as a scaffold that simultaneously addresses three critical design vectors: the 4-amino group for hinge-region hydrogen bonding, the C3-methyl and N1-isopropyl for hydrophobic pocket occupancy, and the N4-propyl for solvent-exposed region modulation. This substitution pattern is consistent with SAR trends identified in published 4-aminopyrazole JAK inhibitor programs, where trisubstituted analogs achieved nanomolar potency [1]. Starting from this building block eliminates 2–3 synthetic steps compared to building up from the primary amine analog, which would require sequential N-alkylation and N1/C3 functionalization. Procurement recommendation: Specify free base (CAS 1856048-69-5) for anhydrous coupling reactions or HCl salt (CAS 1856048-70-8) for aqueous-compatible protocols.

CNS-Penetrant Chemical Probe Synthesis: Leveraging Favorable Physicochemical Alignment

The estimated logP (~2.0–2.2), low MW (181.28), and single H-bond donor of 1-isopropyl-3-methyl-N-propyl-1H-pyrazol-4-amine position it within the CNS MPO favorable range for brain penetration [2]. For neuroscience drug discovery programs requiring brain-penetrant chemical probes or lead compounds, this building block offers a predicted CNS-favorable starting point that the more hydrophilic primary amine analog (XLogP3 = 0.7) cannot match without additional lipophilicity-enhancing modifications. The N-propyl group can also serve as a metabolically stable alkyl handle for further derivatization without introducing additional H-bond donors, preserving the CNS-favorable HBD count of 1.

Structure–Activity Relationship (SAR) Matrix Expansion: Systematic Exploration of N1, C3, and N4 Substituent Space

Researchers constructing SAR matrices around the 4-aminopyrazole pharmacophore can use 1-isopropyl-3-methyl-N-propyl-1H-pyrazol-4-amine as the fully substituted reference point in a series that includes des-methyl, des-isopropyl, and des-N-propyl analogs. This compound represents the maximal alkyl substitution achievable without introducing heavier functional groups, establishing the upper boundary of lipophilicity and steric bulk in an SAR series. Pairing this compound with its primary amine comparator (CAS 29751-98-2, XLogP3 = 0.7) [3] and the N1-linear isomer (CAS 1856089-75-2) creates a three-compound matrix spanning N4-substitution state and N1-branching, enabling deconvolution of lipophilicity-driven vs. steric-driven SAR effects across kinase or other target classes.

Agrochemical Intermediate: Pyrazole-Based Fungicide or Herbicide Lead Generation

Pyrazole derivatives are established scaffolds in agrochemical discovery, with commercial fungicides (e.g., pyraclostrobin, fluxapyroxad) and herbicides containing substituted pyrazole cores. The trisubstituted 4-aminopyrazole structure of 1-isopropyl-3-methyl-N-propyl-1H-pyrazol-4-amine provides a versatile intermediate for amide, sulfonamide, or urea library synthesis targeting crop protection applications [4]. Its intermediate lipophilicity (estimated logP ~2.0) and MW (181.28) fall within ranges suitable for foliar uptake and phloem mobility, distinguishing it from more polar primary amine analogs that may exhibit limited leaf penetration. The secondary amine can be directly converted to agrochemically relevant amide or carbamate derivatives without protection/deprotection sequences.

Quote Request

Request a Quote for 1-isopropyl-3-methyl-N-propyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.